Benzyl 2-(4-aminophenoxy)acetate
Description
Benzyl 2-(4-aminophenoxy)acetate is a phenyloxyacetic acid ester derivative characterized by a benzyl ester group and a 4-aminophenoxy substituent. This compound is synthesized via nucleophilic substitution, where 4-aminophenol reacts with methyl 2-chloroacetate in acetonitrile using potassium carbonate (K₂CO₃) as a base at 60°C for 12 hours . Its structure combines aromatic amine functionality with ester groups, making it relevant in pharmaceutical intermediates and polymer chemistry.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl 2-(4-aminophenoxy)acetate |
InChI |
InChI=1S/C15H15NO3/c16-13-6-8-14(9-7-13)18-11-15(17)19-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 |
InChI Key |
RYTHYNMBWZRPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound
- Structure: Benzyl ester linked to a 4-aminophenoxyacetic acid backbone.
Methyl 2-(4-(benzyloxy)phenyl)acetate (CAS 68641-16-7)
- Structure : Methyl ester with a benzyloxy substituent at the para position of the phenyl ring.
- Key Features: The benzyloxy group increases hydrophobicity compared to the amino group in the target compound .
Benzyl 2-(4-hydroxyphenyl)acetate (CAS 27727-37-3)
- Structure : Benzyl ester with a 4-hydroxyphenyl group.
- Key Features: The hydroxyl group provides acidity (pKa ~10) and susceptibility to oxidation, unlike the more stable amino group .
Physicochemical Properties
Notes:
- The amino group in this compound likely increases solubility in polar solvents compared to benzyloxy or hydroxyl derivatives.
- Limited data on melting/boiling points highlight a need for further experimental characterization.
This compound
- Method: 4-Aminophenol + methyl 2-chloroacetate in acetonitrile with K₂CO₃ at 60°C for 12 hours .
- Yield: Not explicitly reported, but purity ≥95% suggests efficient synthesis.
Methyl 2-[2-(4-aminophenoxy)phenyl]acetate (CAS 2222511-88-6)
Ethyl 4-methoxyphenylacetate (CAS 14062-18-1)
- Method: Esterification of 4-methoxyphenylacetic acid with ethanol.
- Key Difference: Methoxy group offers electron-donating effects, altering reactivity compared to amino substituents .
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